

What is the chemical structure of BC264?

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Compound of Interest

Compound Name: BC264

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An In-depth Technical Guide to BC264

BC264 is a potent and selective agonist for the cholecystokinin B (CCK-B) receptor, also known as the cholecystokinin 2 (CCK2) receptor. As a synthetic peptide analog, it has been instrumental in elucidating the physiological roles of the CCK-B receptor in the central nervous system and periphery. This guide provides a comprehensive overview of its chemical structure, mechanism of action, signaling pathways, and a summary of key experimental findings for researchers, scientists, and drug development professionals.

Chemical Structure

BC264 is a modified heptapeptide. Its primary structure is defined by the following amino acid sequence with specific modifications:

Boc-Tyr(SO₃H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH₂

The key components of its structure are:

- Boc: A tert-butyloxycarbonyl protecting group at the N-terminus.
- Tyr(SO₃H): A sulfated tyrosine residue, which is crucial for its high affinity to the CCK-B receptor.
- gNle: A norleucine residue.
- mGly: A glycine residue.

- Trp: A tryptophan residue.
- (NMe)Nle: An N-methylated norleucine residue.
- Asp: An aspartic acid residue.
- Phe-NH₂: A C-terminally amidated phenylalanine residue.

Mechanism of Action

BC264 exerts its biological effects by binding to and activating the CCK-B receptor.[1][2] The CCK-B receptor is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract.[1][2] Upon activation by an agonist like **BC264**, the receptor undergoes a conformational change, leading to the activation of associated G proteins and the initiation of downstream intracellular signaling cascades.[2]

Signaling Pathway of BC264 via the CCK-B Receptor

The activation of the CCK-B receptor by **BC264** initiates a signaling cascade primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC). PKC can then phosphorylate a variety of downstream targets, including mitogen-activated protein kinases (MAPKs), which are involved in regulating cellular processes like proliferation, differentiation, and survival.[3]



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Caption: Signaling pathway of **BC264** via the CCK-B receptor.

Preclinical Data and Experimental Findings

Preclinical studies, primarily in rats, have demonstrated a range of behavioral and neurochemical effects of **BC264**.

Effects on Anxiety and Fear

BC264 has been shown to influence fear and anxiety-related behaviors. In a study involving PVG hooded rats, higher doses of **BC264** (15 or 30 µg/kg) significantly decreased freezing behavior during an initial exposure to a cat, a model of predatory fear.[4] Lower doses (0.1-1 µg/kg), however, did not produce this effect.[4]

Effects on Sleep and Wakefulness

The role of CCK-B receptors in sleep regulation has been investigated using **BC264**. In fasted rats, a dose of 8 µg/kg of **BC264** administered intraperitoneally led to a significant increase in waking time during the second two hours of recording, without affecting slow-wave sleep.[5]

Quantitative Data Summary

Parameter	Animal Model	Doses Administered	Key Findings	Statistical Significance
Predatory Fear Freezing	PVG Hooded Rats	0.1-30 µg/kg	Doses of 15 and 30 µg/kg decreased freezing behavior.[4]	p < 0.001
Sleep-Wake Cycle	Fasted Rats	8, 16, 32 µg/kg	8 µg/kg increased waking time in the second 120 minutes of recording.[5]	Significant

Experimental Protocols

Predatory Fear Freezing Model in Rats

This protocol is designed to assess fear and anxiety-like behaviors in rodents in response to a natural predator.

- Animals: PVG hooded rats are used in these experiments.[4]
- Drug Administration: **BC264** is dissolved in a suitable vehicle and administered to the rats at varying doses (e.g., 0.1, 1, 15, and 30 µg/kg).[4] The route of administration is typically intraperitoneal (i.p.).
- Experimental Apparatus: A test arena is used where the rat is exposed to a cat.
- Procedure:
 - Rats are habituated to the experimental room.
 - Following drug administration, each rat is placed in the test arena for a set duration (e.g., 20 minutes) in the presence of a cat.[4]

- The behavior of the rat is recorded, and the percentage of time spent freezing is quantified. Freezing is defined as the complete absence of movement except for that required for respiration.
- Data Analysis: The mean percentage of freezing time is calculated for each dosage group and compared to a control group that received the vehicle.[4] Statistical analysis, such as ANOVA, is used to determine significant differences between groups.

Sleep and EEG Analysis in Rats

This protocol is used to evaluate the effects of a substance on the sleep-wake cycle.

- Animals: Fasted rats are used to control for metabolic influences on sleep.[5]
- Surgical Implantation: Rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor brain activity and muscle tone, which define sleep stages.
- Drug Administration: **BC264** is administered intraperitoneally at different doses (e.g., 8, 16, and 32 µg/kg).[5]
- Procedure:
 - After a recovery period from surgery, rats are habituated to the recording chamber.
 - On the day of the experiment, **BC264** or vehicle is administered at the beginning of the recording session.
 - EEG and EMG data are continuously recorded for a specified period (e.g., several hours).
- Data Analysis: The recorded data is scored to identify different sleep stages (waking, slow-wave sleep, REM sleep). The duration and latency of each stage are quantified and compared between the drug-treated and control groups to identify significant effects.[5]

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